3,3-Dimethoxypropanamide
Description
Significance within Synthetic Organic Chemistry and Chemical Transformations
The primary significance of 3,3-dimethoxypropanamide and its substituted analogues lies in their utility as versatile synthetic intermediates. sigmaaldrich.comenamine.net The acetal (B89532) group serves as a masked aldehyde, which is stable to many reaction conditions under which a free aldehyde would react, such as nucleophilic attack or oxidation. This protecting group can be removed under acidic conditions when the aldehyde functionality is required for a subsequent transformation. This dual functionality allows chemists to perform modifications on the amide portion of the molecule or at the C-2 position without affecting the latent aldehyde.
A prominent application of this scaffold is in the synthesis of biologically active molecules. For instance, derivatives of this compound are key precursors in the enantioselective synthesis of the antiepileptic drug (R)-lacosamide. ub.eduresearchgate.net In these syntheses, a chiral center is established at the C-2 position, and the 3,3-dimethoxypropyl backbone is an essential structural component of the final drug molecule. ub.edu
Furthermore, the this compound framework is amenable to a variety of chemical transformations to generate a library of functionalized compounds. Research has demonstrated its use in multicomponent reactions, such as the Ugi four-component reaction, to produce N-substituted-2-amino-3,3-dimethoxypropanamide derivatives in good to excellent yields. rug.nlrug.nl These products can then be cyclized under acidic conditions to form complex heterocyclic structures like indole-2-carboxamides. rug.nl The compound also serves as a substrate for creating derivatives with potential applications in materials science, such as in the synthesis of acetalanthraquinone-based compounds for cellular staining. google.com
Historical Context and Evolution of Synthetic Approaches to this compound Scaffolds
The synthesis of amides and acetals has been a fundamental aspect of organic chemistry for many decades, with foundational methods relying on the condensation of carboxylic acids (or their derivatives) with amines and the reaction of aldehydes with alcohols under acidic catalysis, respectively. Early approaches to simple acetal-containing amides would have logically followed these classical pathways.
Over time, synthetic chemistry has evolved towards more efficient, selective, and elegant strategies. The development of tandem or one-pot reactions represents a significant advancement. One such modern approach to the this compound core involves the tandem desilylation-addition of methanol (B129727) to 3-trimethylsilylprop-2-ynamides. researchgate.net This method, catalyzed by potassium fluoride (B91410) on alumina (B75360), allows for the efficient formation of 3,3-dimethoxypropanamides from readily available starting materials. researchgate.net
A significant leap in the synthesis of functionalized this compound derivatives came with the advent of transition-metal catalysis. A highly effective and enantioselective method involves the reaction of an N-azidoacetyl thioimide with trimethyl orthoformate, catalyzed by a chiral nickel(II) complex. ub.edunih.gov This reaction proceeds through the addition of a nickel enolate to an oxocarbenium ion intermediate, affording enantiomerically pure 2-azido-3,3-dimethoxypropanamides in high yields. ub.edunih.gov The ability to control the stereochemistry at the C-2 position is a crucial development for the synthesis of chiral drugs like lacosamide. ub.eduresearchgate.net
The following table summarizes a modern, nickel-catalyzed approach to synthesizing various enantiomerically pure 2-azido-3,3-dimethoxypropanamides, highlighting the versatility of the methodology. ub.edunih.gov
Table 1: Synthesis of Enantiomerically Pure 2-Azido-3,3-dimethoxypropanamides This table is interactive. You can sort and filter the data.
| Amine Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzylamine | N-benzyl-2-azido-3,3-dimethoxypropanamide | 95 | 96 |
| 4-Methoxybenzylamine | 2-azido-3,3-dimethoxy-N-(4-methoxybenzyl)propanamide | 92 | 96 |
| Aniline (B41778) | 2-azido-3,3-dimethoxy-N-phenylpropanamide | 85 | 95 |
| 4-Methoxyaniline | 2-azido-N-(4-methoxyphenyl)-3,3-dimethoxypropanamide | 82 | 96 |
Another sophisticated strategy employs the Ugi four-component reaction (U-4CR). This one-pot procedure combines an amine, glyoxal (B1671930) dimethyl acetal (a precursor to the dimethoxyacetyl group), formic acid, and an isocyanide to rapidly assemble substituted 2-(formamido)-3,3-dimethoxypropanamides. rug.nl This method showcases the power of multicomponent reactions to build molecular complexity efficiently.
Table 2: Examples of Ugi Reaction Products with the this compound Scaffold This table is interactive. You can sort and filter the data.
| Aniline Derivative | Isocyanide Derivative | Product | Yield (%) |
|---|---|---|---|
| 3,4,5-Trimethoxyaniline | Benzyl isocyanide | N-benzyl-3,3-dimethoxy-2-(N-(3,4,5-trimethoxyphenyl)formamido)propanamide | 92 |
| 3,4,5-Trimethoxyaniline | tert-Butyl isocyanide | N-tert-butyl-3,3-dimethoxy-2-(N-(3,4,5-trimethoxyphenyl)formamido)propanamide | 88 |
| 3-Bromoaniline | Benzyl isocyanide | N-benzyl-2-(N-(3-bromophenyl)formamido)-3,3-dimethoxypropanamide | 85 |
Current Research Trajectories and Challenges Pertaining to this compound
Current research involving the this compound scaffold is primarily focused on refining synthetic methodologies and expanding their application. A major trajectory is the development of more efficient and sustainable catalytic systems for its synthesis and derivatization. This includes exploring catalysts based on more abundant and less toxic metals and designing reactions that can be performed at lower temperatures or with lower catalyst loadings. ub.edu
The quest for perfect stereocontrol in asymmetric syntheses remains a paramount objective. ub.edunih.gov While highly effective nickel-catalyzed methods exist, researchers continue to seek catalysts that provide even higher enantioselectivity for a broader range of substrates. ub.edu Understanding the intricate mechanisms that govern this stereocontrol is a significant challenge. To this end, computational tools like Density Functional Theory (DFT) are increasingly being employed to model reaction intermediates and transition states, providing crucial insights that can guide the rational design of new catalysts and reaction conditions. ub.edunih.gov
Expanding the synthetic utility of the this compound core is another active area of investigation. This involves using it as a platform to access novel classes of compounds. For example, the development of one-pot procedures that combine the formation of the this compound derivative with subsequent cyclization or functionalization steps is a key goal to streamline the synthesis of complex molecules. rug.nlnsf.gov
A persistent challenge is the translation of these advanced synthetic methods from small-scale laboratory settings to large-scale industrial production. ub.edu Scaling up complex, multi-step syntheses, particularly those requiring sensitive catalysts or cryogenic temperatures, presents significant logistical and economic hurdles that must be overcome for practical application. ub.edu
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYMZLZUENRNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,3 Dimethoxypropanamide and Its Derivatives
Catalytic Desilylation-Addition Strategies for 3,3-Dimethoxypropanamide Formation
A highly effective procedure for the synthesis of 3,3-dimethoxypropanamides involves a tandem reaction sequence initiated by the desilylation of a silyl-protected alkyne. This strategy leverages the reactivity of an intermediate terminal alkyne, which is generated in situ and immediately participates in a subsequent addition reaction.
The synthesis of 3,3-dimethoxypropanamides can be achieved through a tandem desilylation-addition of methanol (B129727) to 3-trimethylsilylprop-2-ynamides. researchgate.net In this process, the silicon-carbon bond of the starting silylpropynamide is cleaved, yielding a terminal prop-2-ynamide intermediate. researchgate.net Under specific conditions, this intermediate does not isolate but instead undergoes a subsequent double addition of methanol across the triple bond to form the final this compound product. researchgate.net The reaction conditions, particularly temperature, are critical in directing the reaction pathway towards either the terminal alkyne or the fully saturated acetal (B89532). researchgate.net
The efficiency of the tandem desilylation-addition sequence is highly dependent on the catalytic system and the reaction parameters. Potassium fluoride (B91410) on alumina (B75360) (KF-Al₂O₃) has been identified as a particularly effective and inexpensive solid-supported catalyst for this transformation. researchgate.netresearchgate.net The optimization of the reaction conditions is crucial for maximizing the yield of the desired this compound.
At a lower temperature of 25°C and with a catalyst loading of 5 mol%, the KF-Al₂O₃ system efficiently catalyzes only the desilylation of 3-trimethylsilylprop-2-ynamides, producing the corresponding terminal prop-2-ynamides in high yields within a short reaction time of 20 minutes. researchgate.net However, an increase in temperature promotes the subsequent addition of methanol. This allows for the selective formation of 3,3-dimethoxypropanamides as the result of the tandem desilylation-addition process. researchgate.net The choice of solvent can also be a factor, as some reactions show an impeding effect on the rate when not performed under solvent-free conditions. researchgate.net
Table 1: Effect of Temperature on Product Formation from 3-Trimethylsilylprop-2-ynamides with KF-Al₂O₃ in Methanol
| Temperature (°C) | Primary Product | Reaction Type | Reference |
|---|---|---|---|
| 25 | Terminal prop-2-ynamide | Desilylation | researchgate.net |
| >25 (Elevated) | This compound | Tandem Desilylation-Addition | researchgate.net |
Enantioselective Catalytic Synthesis of 2-Azido-3,3-Dimethoxypropanamide Derivatives
The introduction of chirality, particularly at the C2 position, adds significant complexity and value to the this compound scaffold. Enantiomerically pure 2-azido-3,3-dimethoxypropanamide derivatives are valuable building blocks, and their synthesis has been achieved through sophisticated asymmetric catalytic methods.
A direct and highly enantioselective synthesis of 2-azido-3,3-dimethoxypropanamide derivatives has been developed using a chiral Nickel(II)-catalyzed reaction. researchgate.netcolab.ws The methodology involves an aldol-type reaction between an N-azidoacetyl thioimide, such as N-azidoacetyl-1,3-thiazolidine-2-thione, and trimethyl orthoformate. researchgate.netcore.ac.uk The reaction is catalyzed by a chiral Ni(II) complex, which generates a nickel enolate that adds to an oxocarbenium ion formed in situ from trimethyl orthoformate. researchgate.netthieme-connect.com This process allows for the construction of the C2-C3 bond with high stereocontrol. researchgate.net The resulting adduct contains a heterocyclic scaffold that can be easily removed by aminolysis, yielding the desired enantiomerically pure 2-azido-3,3-dimethoxypropanamides in high yields. researchgate.netresearchgate.net This approach represents a novel and efficient C-C bond-forming process for accessing these chiral derivatives. researchgate.net
The Nickel(II)-catalyzed aldol-type reaction demonstrates a broad substrate scope and provides products with outstanding stereocontrol. researchgate.netresearchgate.net While the reaction with trimethyl orthoformate installs a single new stereocenter, related reactions with various aromatic aldehydes demonstrate the system's robustness, producing the corresponding anti α-azido-β-silyloxy adducts with excellent diastereoselectivity (dr) and enantioselectivity (ee). colab.wsresearchgate.net For instance, the reaction of N-azidoacetyl thiazolidinethione with benzaldehyde, catalyzed by a chiral nickel complex, affords the product with a diastereomeric ratio of 95:5 and 99% enantiomeric excess. researchgate.net The reaction tolerates a range of functional groups, including alkenes, alkynes, and halides on the N-acyl group. researchgate.netresearchgate.net The use of N-azidoacetyl-1,3-thiazolidine-2-thione with trimethyl orthoformate specifically leads to enantiomerically pure 2-azido-3,3-dimethoxypropanamides with high yields and enantioselectivity. researchgate.net
The stereochemical outcome of the nickel-catalyzed reaction is critically dependent on the chiral ligand coordinated to the metal center. researchgate.net Ligands from the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family are particularly effective. A systematic evaluation of different chiral ligands reveals that (R)-Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) often provides the optimal balance of reactivity and stereocontrol. researchgate.netresearchgate.net
In the aldol (B89426) reaction of N-acyl thiazinanethiones with aldehydes, the [(R)-Tol-BINAP]NiCl₂ complex delivers the product with 98% ee, which is superior or comparable to other ligands like (R)-BINAP (97% ee) and (R)-Xyl-BINAP (83% ee). researchgate.net The Tol-BINAP ligand is instrumental in the highly enantioselective reaction of N-azidoacetyl thioimides with trimethyl orthoformate to give 2-azido-3,3-dimethoxypropanamide precursors. researchgate.netcolab.ws Theoretical calculations suggest the reaction proceeds through a square-planar nickel(II) enolate, where the chiral ligand dictates the facial selectivity of the electrophile's approach, thereby ensuring high enantiocontrol. researchgate.netnih.gov
Table 2: Influence of Chiral Ni(II) Complex on Aldol Reaction Stereochemical Outcome
| Chiral Ligand (L) in LNiCl₂ | anti/syn Ratio | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
|---|---|---|---|---|
| (R)-SEGPHOS | 80:20 | 98 | 67 | researchgate.net |
| (R)-BINAP | 80:20 | 97 | 75 | researchgate.net |
| (R)-Tol-BINAP | 80:20 | 98 | 76 | researchgate.net |
| (R)-Xyl-BINAP | 83:17 | 83 | 71 | researchgate.net |
Metal Enolate-Mediated Stereocontrolled Additions
Metal enolates are versatile intermediates in organic synthesis, enabling a wide range of stereocontrolled transformations. beilstein-journals.orgbeilstein-journals.org Their generation through methods like conjugate addition to α,β-unsaturated carbonyl compounds allows for the subsequent reaction with various electrophiles, leading to the formation of complex chiral molecules. beilstein-journals.orgbeilstein-journals.org This strategy is highly relevant for the stereocontrolled synthesis of frameworks like this compound.
Copper-catalyzed conjugate additions are particularly noteworthy. The in situ generated metal enolates can be trapped in tandem reactions, such as aldol and Mannich-type reactions, to create multiple stereocenters with high control. beilstein-journals.org For example, the conjugate addition of organozinc reagents to cyclopentene-1,3-diones, followed by trapping the resulting enolate with aromatic aldehydes, yields complex chiral cyclopentane (B165970) derivatives with all-carbon quaternary stereocenters in excellent yields and high diastereoselectivity. beilstein-journals.org This demonstrates the power of metal enolate chemistry to build intricate molecular architectures.
The choice of metal and ligands is crucial for achieving high stereoselectivity. Chiral metal fluoride complexes, for instance, can be used to catalytically generate chiral metal enolates from enol silanes, which then undergo enantioselective aldol additions. msu.edu This approach provides a new mechanistic pathway for catalytic aldehyde addition reactions. msu.edu Furthermore, the alkylation of enolates derived from tricarbonyl(6-oxocycloheptadiene)iron proceeds with complete stereoselectivity trans to the metal, showcasing the directing effect of the metal complex. rsc.org
The versatility of metal enolates extends to reactions with various electrophiles beyond aldehydes, including activated alkenes. beilstein-journals.org This opens up possibilities for diverse functionalization. The development of direct, enantioselective transformations of unmodified carbonyl compounds using their latent metal enolates generated via "soft" enolization protocols represents a significant advancement, allowing for both substrate activation and stereochemical induction under convenient conditions. nih.gov
| Reaction Type | Catalyst/Mediator | Electrophile | Product Type | Stereoselectivity | Ref |
| Tandem Conjugate Addition/Aldol Reaction | Cu(OTf)2 | Aromatic Aldehydes | Chiral Cyclopentane Derivatives | Excellent ds | beilstein-journals.org |
| Enantioselective Dienolate Addition | (S)-Tol-BINAP/Cu(II) Fluoride | Aldehydes | δ-hydroxy β-keto esters | Up to 95% ee | msu.edu |
| Enolate Alkylation | Tricarbonyliron Complex | Alkyl Halides | Alkylated Cycloheptadienones | Complete Stereoselectivity | rsc.org |
| Conjugate Addition/Michael Addition | Mg Enolates from Grignard Reagents | Activated Alkenes | Functionalized Lactones | High | beilstein-journals.org |
Alternative and Emerging Synthetic Routes to this compound Frameworks
Nucleophilic Addition-Substitution Reactions (e.g., using 2-Thio-3-chloroacrylamides)
Nucleophilic addition-substitution reactions provide a versatile pathway for the synthesis of highly functionalized acrylamide (B121943) derivatives, which can be precursors to the this compound framework. A key example involves the reaction of 2-thio-3-chloroacrylamides with various nucleophiles. rsc.org
In these reactions, a range of carbon, nitrogen, oxygen, sulfur, and selenium nucleophiles can be employed in a conjugate addition to the 2-thio-3-chloroacrylamide scaffold. rsc.org This is typically followed by the substitution of the chloro substituent, often with retention of stereochemistry. rsc.org When oxygen nucleophiles are used, a second addition can occur, leading to the formation of acetals. rsc.org This is particularly relevant for the synthesis of this compound, as the dimethoxy group is an acetal.
The stereochemical outcome of these reactions can be influenced by the nature of the nucleophile. For instance, with nitrogen nucleophiles, E-Z isomerism may occur in the resulting enamine derivatives. rsc.org The synthetic utility of this methodology lies in its ability to introduce a wide variety of functional groups onto the acrylamide backbone, offering a modular approach to different derivatives.
| Nucleophile Type | Key Transformation | Stereochemical Feature | Potential Relevance to this compound | Ref |
| Oxygen (e.g., Methoxide) | Conjugate addition followed by substitution and potential second addition | Retention of stereochemistry in the initial substitution | Direct formation of the dimethoxy acetal functionality | rsc.org |
| Nitrogen | Conjugate addition-substitution | E-Z isomerism in enamine products | Synthesis of nitrogen-containing analogs | rsc.org |
| Carbon | Conjugate addition-substitution | Retention of stereochemistry | Introduction of carbon-based substituents | rsc.org |
| Sulfur | Conjugate addition-substitution | Retention of stereochemistry | Synthesis of sulfur-containing analogs | rsc.org |
| Selenium | Conjugate addition-substitution | Retention of stereochemistry | Synthesis of selenium-containing analogs | rsc.org |
Multicomponent Reaction Approaches for Structurally Diverse Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, embodying principles of atom and step economy. researchgate.netmdpi.com These reactions are particularly valuable for creating libraries of structurally diverse compounds for applications in drug discovery and materials science. researchgate.netbeilstein-journals.org
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are prominent examples that lead to the formation of amide-containing structures. researchgate.netnih.gov The Passerini reaction, a three-component reaction (3CR), combines an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce α-hydroxy carboxamides. nih.gov The Ugi reaction, a four-component reaction (4CR), typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to yield α-acylamino amides. nih.govmdpi.com
These reactions can be adapted to synthesize derivatives structurally related to this compound by carefully selecting the starting materials. For instance, an aldehyde containing a protected or precursor to a dimethoxy group could be used in a Passerini or Ugi reaction. The versatility of MCRs allows for the incorporation of a wide range of functional groups by varying each of the components. researchgate.netnih.govnih.gov
Recent advancements have expanded the scope of MCRs, including the use of enols as acid surrogates in Ugi-type reactions (enol-Ugi reaction) to produce peptidomimetic enamines. mdpi.com Furthermore, MCRs have been integrated with other synthetic strategies, such as sequential ring-opening reactions, to create novel molecular scaffolds. rsc.org The development of catalytic and stereoselective MCRs is also an active area of research, aiming to control the stereochemistry of the complex products formed. google.com
| MCR Type | Components | Key Product Feature | Relevance to this compound Derivatives | Ref |
| Passerini Reaction (P-3CR) | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Amide | Potential for incorporating the amide backbone and other functionalities. | researchgate.net |
| Ugi Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide (Bis-amide) | Synthesis of peptide-like structures with diverse side chains. | nih.govmdpi.com |
| Enol-Ugi Reaction | Enol, Aldehyde, Amine, Isocyanide | Pseudopeptidic Enamine | Access to enamine-containing derivatives. | mdpi.com |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | Synthesis of heterocyclic derivatives. | mdpi.com |
Reactivity and Chemical Transformations of 3,3 Dimethoxypropanamide Scaffolds
Reactions of the Dimethoxypropanamide Moiety
The reactivity of the 3,3-dimethoxypropanamide moiety can be selectively targeted at either the amide or the acetal (B89532) group, enabling a variety of synthetic manipulations.
The amide group in this compound derivatives can undergo various transformations. For instance, the N-benzyl group in N-benzyl-3,3-dimethoxypropanamide serves as a common protecting group and can be manipulated or cleaved under specific conditions. Research has shown that appropriate manipulation of N-benzyl amide derivatives is a key step in providing efficient access to certain antiepileptic agents. colab.wsresearchgate.netresearchgate.netresearchgate.netresearchgate.netlookchem.com
The amide bond itself can be formed through coupling reactions. For example, optically pure (R)-2-amino-N-benzyl-3-methoxypropionamide has been synthesized by coupling optically pure starting materials with benzylamine. researchgate.net Furthermore, the amide group can participate in cyclization reactions. For instance, 3-(phenylamino)propanehydrazide, a related propanamide derivative, has been shown to cyclize into various heterocyclic systems like 1,3,4-oxadiazole-2-thione and 1,3,4-thiadiazole-2-thione under acidic conditions. researchgate.net
The geminal dimethoxy group, an acetal, is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. vulcanchem.com This reactivity is fundamental to its use as a protecting group for the corresponding aldehyde. Strong acids can cleave the methoxy (B1213986) groups. vulcanchem.com The acetal group can also be involved in reactions with nucleophiles. For example, the addition of a titanium(IV) enolate to a dimethyl acetal has been reported. ub.edu
Stereoselective Conversions and Derivatizations of Chiral this compound Intermediates
Chiral this compound intermediates are crucial for the enantioselective synthesis of various compounds. Their stereoselective conversions often involve the removal of a chiral auxiliary followed by further derivatization.
The 1,3-thiazolidine-2-thione group is a widely used chiral auxiliary in asymmetric synthesis. orgsyn.orgorganic-chemistry.org In the context of this compound chemistry, this heterocyclic scaffold can be readily removed. A common method involves the addition of a wide array of amines, which leads to the formation of the corresponding enantiomerically pure 2-azido-3,3-dimethoxypropanamides in high yields. colab.wsresearchgate.netresearchgate.netchemicalbook.comresearchgate.net This straightforward removal of the chiral auxiliary is a key advantage, enabling the synthesis of diverse di- and tripeptide blocks. colab.wsresearchgate.net
The reaction conditions for the removal of the thiazolidinethione auxiliary are typically mild, preserving the stereochemical integrity of the adjacent chiral center. This method has been instrumental in the synthesis of precursors for anti-α-amino-β-hydroxy and α,β-dihydroxy carboxylic derivatives. researchgate.net
The transformation of chiral this compound intermediates provides a powerful route to enantiomerically pure carboxylic acid derivatives. libretexts.org Following the removal of the chiral auxiliary, the resulting enantiomerically pure 2-azido-3,3-dimethoxypropanamides can be further manipulated. colab.wsresearchgate.netresearchgate.netchemicalbook.comresearchgate.net For instance, the azido (B1232118) group can be reduced to an amine, and the dimethoxy acetal can be hydrolyzed to the corresponding aldehyde, which can then be oxidized to a carboxylic acid.
A significant application of this methodology is in the synthesis of the antiepileptic drug lacosamide. colab.wsresearchgate.netresearchgate.netresearchgate.netresearchgate.netlookchem.comchemicalbook.com The synthesis involves the creation of enantiomerically pure 2-azido-3,3-dimethoxypropanamides, followed by manipulation of the N-benzyl amide derivative. colab.wsresearchgate.netresearchgate.netchemicalbook.com
Table 1: Examples of Stereoselective Transformations
| Starting Material | Reagents and Conditions | Product | Application |
|---|---|---|---|
| N-azidoacetyl-1,3-thiazolidine-2-thione | Trimethyl orthoformate, Tol-BINAPNiCl₂, TESOTf, 2,6-lutidine | Enantiomerically pure 2-azido-3,3-dimethoxypropanamides | Synthesis of Lacosamide and derivatives colab.wsresearchgate.netchemicalbook.com |
Side Reactions and Strategies for Selectivity Control
In reactions involving this compound scaffolds, the potential for side reactions necessitates careful control of reaction conditions to ensure high selectivity. One common challenge is the competition between different reactive sites within the molecule. For instance, during the alkylation of related propanamide derivatives, competition between N-alkylation and O-alkylation of an ambient nucleophile can occur. researchgate.net
In cyclization reactions, the formation of undesired ring systems can be a side reaction. For example, in the synthesis of azetidines from γ-haloketones, the formation of pyrrolidines can be a competing pathway. acs.org The choice of solvent, temperature, and catalyst is crucial for directing the reaction towards the desired product.
In stereoselective reactions, racemization can be a significant side reaction. For example, in the electroreductive intramolecular coupling of α-iminoesters to form azetidin-2-ones, some racemization was observed. acs.org Strategies to control selectivity include the use of chiral catalysts, optimizing reaction conditions to favor the desired stereoisomer, and employing protecting groups to block unwanted reactivity at specific sites. For example, in nickel-catalyzed reactions, the choice of a chiral ligand like Tol-BINAP is critical for achieving high enantioselectivity. colab.wsresearchgate.netresearchgate.net Computational studies, such as DFT calculations, can also provide insights into the factors controlling stereoselectivity, aiding in the rational design of more selective reactions. colab.wsresearchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| N-benzyl-3,3-dimethoxypropanamide |
| (R)-2-amino-N-benzyl-3-methoxypropionamide |
| 3-(phenylamino)propanehydrazide |
| 1,3,4-oxadiazole-2-thione |
| 1,3,4-thiadiazole-2-thione |
| 1,3-thiazolidine-2-thione |
| 2-azido-3,3-dimethoxypropanamides |
| Lacosamide |
| N-azidoacetyl-1,3-thiazolidine-2-thione |
| Trimethyl orthoformate |
| Tol-BINAP |
| (S)-4-isopropyl-N-(2-pivaloyloxyacetyl)-1,3-thiazolidine-2-thione |
Mechanistic Elucidation and Advanced Theoretical Studies of 3,3 Dimethoxypropanamide Reactions
Computational Chemistry in Reaction Mechanism Determination
Computational chemistry has emerged as an indispensable tool for mapping complex reaction mechanisms, offering a molecular-level view that is often inaccessible through experimental means alone. nih.gov For reactions involving amides and orthoformates, computational approaches provide crucial data on transition states, reaction intermediates, and the energetic feasibility of various pathways. researchgate.netresearchgate.net
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for mapping reaction pathways. sioc-journal.cnresearchgate.net Studies on the hydrolysis of amides, which share the functional group of 3,3-dimethoxypropanamide, have utilized DFT to explore concerted versus stepwise mechanisms. researchgate.net These calculations can determine reaction barriers and the preference for N-protonation or O-protonation, which dictates the subsequent reaction course. researchgate.net
In the context of orthoformate reactions, which are precursors to the 3,3-dimethoxy moiety, DFT calculations have been employed to investigate ring-opening mechanisms. rsc.org For instance, calculations at the B3LYP/6-31G** level can model the protonation of orthoester oxygen atoms and the subsequent C–O bond cleavage. rsc.org Such studies reveal that protonation can be an irreversible step that triggers spontaneous generation of a highly stabilized intermediate. rsc.org DFT has also been used to study the atmospheric reactions of related orthoformates, such as trimethyl orthoformate (TMOF), with OH radicals, mapping the potential energy surface and identifying the primary reaction products. researchgate.net These computational models provide a detailed step-by-step map of the transformation, from reactants to products, via all relevant transition states and intermediates.
A significant application of computational chemistry is in understanding and predicting the stereochemical outcome of reactions. researchgate.net In the synthesis of derivatives of this compound, particularly in asymmetric reactions, DFT has been instrumental. colab.wsresearchgate.net A notable example is the direct and enantioselective reaction of an N-azidoacetyl thioimide with trimethyl orthoformate, catalyzed by a chiral Nickel(II)-Tol-BINAP complex, to yield enantiomerically pure 2-azido-3,3-dimethoxypropanamides. researchgate.netcolab.wsresearchgate.net
Theoretical calculations have been performed to account for the remarkable stereocontrol observed in these reactions. researchgate.netcolab.wsnih.gov DFT studies suggest that the reaction proceeds through an open transition state where an activated aldehyde or oxocarbenium ion approaches a specific π-face of a square-planar nickel(II) enolate. nih.gov The energy difference between the two possible approaches (e.g., to the Re versus the Si face) can be calculated, explaining the high enantiomeric excess observed experimentally. nih.gov For example, a calculated energy difference of approximately 3 kcal/mol between competing transition states is sufficient to account for excellent enantiocontrol. nih.gov
Table 1: DFT Calculated Activation Energies for Competing Reaction Pathways This table illustrates how DFT calculations are used to determine the favored reaction pathway by comparing the activation energies of different transition states (TS) in related orthoformate reactions. Data is sourced from a study on polyhedral orthoformates. rsc.org
| Transition State | Relative Activation Energy (kcal/mol) | Implied Pathway |
| TS1C-E | 1.7 | Major Pathway |
| TS1B-E | 2.8 | Minor Pathway |
| TS1A-E | 3.5 | Least Favorable |
Characterization and Role of Transient Reactive Intermediates
Many chemical reactions proceed through short-lived, high-energy intermediates that cannot be isolated but are critical to the reaction mechanism. The formation of this compound and its derivatives often involves such transient species.
The acid-catalyzed hydrolysis of orthoformates, such as trimethyl orthoformate, is a classic example of a reaction proceeding through a transient intermediate. researchgate.net The mechanism involves the protonation of an alkoxy group, followed by the elimination of an alcohol molecule to generate a dialkoxycarbonium ion—a type of oxocarbenium ion. researchgate.netosti.gov This step is typically the rate-determining step of the reaction. researchgate.net
This oxocarbenium ion is a powerful electrophile. In the nickel-catalyzed synthesis of 2-azido-3,3-dimethoxypropanamide, a putative oxocarbenium ion is generated in situ from trimethyl orthoformate. researchgate.netcolab.ws This intermediate is then attacked by a nucleophile to form the new carbon-carbon bond, establishing the core structure of the product. The stabilization of these positively-charged intermediates can significantly enhance reaction rates, a principle that has been explored in various catalytic systems, including supramolecular cages that can encapsulate and stabilize such cations. rsc.orgnih.gov
Metal enolates are key nucleophilic intermediates in many carbon-carbon bond-forming reactions. In the context of the asymmetric synthesis of this compound derivatives, chiral nickel(II) complexes have been used as catalysts. ub.edu These catalysts react with N-acyl thioimides to form a square-planar nickel(II) enolate. researchgate.netnih.gov
This metal-bound enolate is the active nucleophile that attacks the electrophilic oxocarbenium ion generated from trimethyl orthoformate. researchgate.netcolab.ws The stereochemical outcome of the reaction is controlled by the chiral ligands attached to the nickel center, which dictate the facial selectivity of the enolate's approach to the electrophile. nih.govmdpi.com The use of these metal-bound intermediates allows for direct, catalytic, and highly enantioselective syntheses, representing a significant advance over methods requiring stoichiometric chiral auxiliaries. nih.gov
Kinetic and Thermodynamic Aspects of this compound Transformations
Understanding the kinetics (reaction rates) and thermodynamics (energy changes) of a reaction is crucial for process optimization and mechanistic validation. evitachem.commdpi.com For transformations involving the this compound structure, these aspects are often inferred from studies on related orthoformate and amide functionalities.
The acid-catalyzed hydrolysis of orthoformates is characterized by a positive entropy of activation (ΔS‡), typically in the range of 6–10 cal/mol·K. osti.gov This is consistent with an A-1 mechanism where the rate-limiting step is the unimolecular decomposition of the protonated substrate. osti.gov In contrast, when the reaction is catalyzed within a confined environment, such as a supramolecular host, the mechanism can shift to an A-SE2 type, where proton transfer becomes rate-limiting, resulting in a more negative entropy of activation. osti.gov
Table 2: Representative Kinetic and Thermodynamic Parameters for Related Reactions This table presents kinetic and thermodynamic data from studies on the decomposition of energetic materials and the hydrolysis of orthoformates, illustrating the types of parameters determined in such investigations. osti.govmdpi.com
| Reaction / Compound | Parameter | Value | Significance |
| TTGA Decomposition mdpi.com | Activation Energy (Ea) | 212.2 kJ/mol | Energy barrier for thermal decomposition. |
| DNTT Decomposition mdpi.com | Activation Energy (Ea) | 292.2 kJ/mol | Higher value indicates greater thermal stability. |
| Orthoformate Hydrolysis osti.gov | Entropy of Activation (ΔS‡) | +6 to +10 cal/mol·K | Consistent with a unimolecular rate-limiting step (A-1 mechanism). |
| Catalyzed Orthoformate Hydrolysis osti.gov | Entropy of Activation (ΔS‡) | Negative | Suggests a more ordered, bimolecular transition state (A-SE2 mechanism). |
| Catalyzed Orthoformate Hydrolysis osti.gov | Solvent Isotope Effect (kH₂O/kD₂O) | 1.6 | A normal isotope effect, confirming proton transfer is involved in the rate-limiting step. |
Strategic Applications of 3,3 Dimethoxypropanamide in Contemporary Organic Synthesis
Asymmetric Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
3,3-Dimethoxypropanamide serves as a critical starting material in the asymmetric synthesis of various biologically active molecules and intermediates for the pharmaceutical industry. Its unique structural features allow for the stereocontrolled introduction of key functional groups, making it a valuable tool for synthetic chemists.
Precursor Role in the Synthesis of Lacosamide
A significant application of this compound is its role as a precursor in the synthesis of Lacosamide, an anticonvulsant drug used to treat partial-onset seizures. google.com Several synthetic routes to Lacosamide utilize derivatives of this compound.
One efficient method involves the enantioselective reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with trimethyl orthoformate, catalyzed by a nickel complex, to produce enantiomerically pure 2-azido-3,3-dimethoxypropanamides. researchgate.netcolab.ws The N-benzyl amide derivative of this compound is then converted into Lacosamide. researchgate.net This approach represents a novel enantioselective C-C bond-forming process for accessing the antiepileptic agent. colab.ws
Alternative syntheses of Lacosamide have been developed starting from D-serine. google.comgoogle.com In one such method, D-serine is converted to (R)-2-amino-N-benzyl-3-methoxypropionamide, a key intermediate that is subsequently acetylated to yield Lacosamide. google.com Another route involves the reaction of D-serine with benzylamine, followed by methylation and acetylation steps. google.com These methods often focus on improving yield, purity, and chiral purity of the final product. google.comgoogle.com
| Precursor/Intermediate | Reagents/Catalysts | Key Transformation | Resulting Compound |
| N-azidoacetyl-1,3-thiazolidine-2-thione | Trimethyl orthoformate, Tol-BINAPNiCl2, TESOTf, 2,6-lutidine | Enantioselective C-C bond formation | 2-azido-3,3-dimethoxypropanamides |
| D-serine | Acetic anhydride, N-methylmorpholine, isobutyl chloroformate, benzylamine, methyl iodide, silver oxide | Multi-step synthesis | Lacosamide |
| (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide | Methanesulfonic acid or Hydrochloric acid, Potassium carbonate, Acetic anhydride | Deprotection and Acetylation | Lacosamide |
Modular Access to β-Alkoxy-α-amino Acids and their Derivatives
The chemical structure of this compound provides a foundation for the synthesis of β-alkoxy-α-amino acids, which are important building blocks for various bioactive molecules. nih.govnih.gov A direct and highly stereocontrolled method involves the addition of a chiral N-azidoacetyl thiazolidinethione to dialkyl acetals, catalyzed by a nickel(II) complex. colab.ws This reaction yields anti-β-alkoxy-α-azido carboxylic derivatives, which can be readily transformed into a variety of enantiomerically pure compounds. colab.ws
This catalytic approach allows for the synthesis of β-hydroxy-α-amino acids, which are prevalent in many natural products and pharmaceuticals. nih.gov The versatility of this method enables the introduction of diverse functional groups, leading to a wide range of β-alkoxy-α-amino acid derivatives. colab.ws
Construction of Advanced Di- and Tripeptide Building Blocks
The methodology used to synthesize β-alkoxy-α-amino acids from this compound precursors can be extended to the construction of more complex peptide structures. The resulting 2-azido-3,3-dimethoxypropanamides can be manipulated to forge amide bonds, leading to the synthesis of di- and tripeptide blocks. researchgate.net
Specifically, protected peptides containing an anti-β-hydroxy tyrosine have been synthesized in a direct and highly efficient manner. researchgate.net This is achieved through the stereoselective addition of N-azidoacetyl-4-isopropyl-1,3-thiazolidine-2-thione to dialkyl acetals, followed by the removal of the chiral auxiliary with an amine to form the amide bond. researchgate.net This strategy provides a new pathway for creating peptide building blocks containing challenging β-aryl-β-hydroxy-α-amino acid motifs. researchgate.net
Building Block for the Synthesis of Complex Organic Architectures
The utility of this compound extends beyond bioactive molecules to the construction of diverse and complex organic structures, including heterocyclic compounds and functional materials.
Integration into Heterocyclic Compound Synthesis (e.g., Pyrimidines, Pyrroles)
Heterocyclic compounds, such as pyrimidines and pyrroles, are ubiquitous in medicinal chemistry and materials science. wikipedia.org While direct utilization of this compound in documented syntheses of pyrimidines and pyrroles is not explicitly detailed in the provided context, its functional groups are amenable to cyclization reactions that form such heterocyclic rings. For instance, the amide and dimethoxy acetal (B89532) functionalities can, under appropriate conditions, participate in condensation reactions with other reagents to form the core ring structure of various heterocycles. The synthesis of pyrimidines, for example, often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. mdpi.com The propanamide backbone of this compound could potentially be modified to act as a synthon in such reactions. Similarly, the construction of pyrrole (B145914) rings can be achieved through various multi-component reactions where the amine and carbonyl functionalities are key. researchgate.netlibretexts.org
Scaffold for Functional Material Synthesis (e.g., Acetalanthraquinone Derivatives for Cellular Staining)
This compound has been employed as a key building block in the synthesis of functional materials, notably acetalanthraquinone derivatives used for cellular staining. google.com In a specific application, N-(2-aminoethyl)-3,3-dimethoxypropanamide is reacted with 1,4-difluoro-anthraquinone in pyridine. google.com This reaction leads to the formation of di-substituted acetalanthraquinone-based compounds. google.com
Development of Novel Carbon-Carbon Bond-Forming Reactions Utilizing this compound Derivatives
The strategic use of this compound and its derivatives in the formation of carbon-carbon bonds is prominently highlighted in the synthesis of heterocyclic scaffolds, particularly quinolines. In these transformations, the this compound moiety serves as a stable yet reactive precursor to a three-carbon aldehyde equivalent, which can undergo intramolecular cyclization reactions upon activation. This approach has been widely adopted in the construction of complex molecular architectures.
The primary carbon-carbon bond-forming strategy involves the initial preparation of N-aryl-3,3-dimethoxypropanamides. These intermediates are synthesized by coupling 3,3-dimethoxypropanoic acid or its methyl ester, methyl 3,3-dimethoxypropionate, with various substituted anilines. lookchem.com The resulting N-aryl amides are then subjected to acid-catalyzed cyclization.
Under strong acidic conditions, such as with sulfuric acid, the dimethoxy acetal of the propanamide derivative is hydrolyzed. This in-situ generation of a reactive aldehyde or its enol equivalent is immediately followed by an intramolecular electrophilic aromatic substitution onto the electron-rich aryl ring of the aniline (B41778) moiety. The subsequent dehydration of the cyclized intermediate furnishes the quinoline (B57606) ring system. This intramolecular Friedel-Crafts-type acylation followed by cyclization and dehydration represents a significant carbon-carbon bond-forming reaction.
This methodology has been employed in the synthesis of a variety of substituted quinolines, which are important structural motifs in medicinal chemistry and materials science. The specific substitution pattern on the resulting quinoline is dictated by the choice of the starting aniline derivative.
Detailed findings from various research endeavors, primarily documented in patent literature, showcase the utility of this reaction. The following table summarizes representative examples of this carbon-carbon bond-forming cyclization.
| Starting Material (N-Aryl-3,3-dimethoxypropanamide) | Acid Catalyst | Reaction Conditions | Product (Substituted Quinoline) |
| N-(5-fluoro-2-iodophenyl)-3,3-dimethoxypropanamide | Sulfuric acid | Room temperature, 2 hours | 6-Fluoro-9-iodo-1,2-dihydro-2-quinolinone |
| N-(2-bromo-3,5-difluorophenyl)-3,3-dimethoxypropanamide | Sulfuric acid | Not specified | 8-Bromo-6-fluoro-4-hydroxyquinoline |
| N-(4-bromophenyl)-3,3-dimethoxypropanamide | Not specified | Not specified | 6-Bromoquinolin-2(1H)-one |
This acid-catalyzed cyclization of N-aryl-3,3-dimethoxypropanamide derivatives is a robust and reliable method for the construction of the quinoline core, demonstrating a key application of this compound in facilitating strategic carbon-carbon bond formation.
Advanced Analytical Methodologies for Research on 3,3 Dimethoxypropanamide
Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for elucidating the molecular architecture of 3,3-Dimethoxypropanamide and verifying its purity. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a fingerprint of its structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon skeleton and the electronic environment of the protons within the this compound molecule. bhu.ac.inlibretexts.org Both ¹H and ¹³C NMR are employed for a complete structural assignment.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The chemical shifts (δ) are influenced by the local electronic environment of each proton. chemistrysteps.com For instance, the protons of the two methoxy (B1213986) (-OCH₃) groups are chemically equivalent and would typically appear as a single sharp peak. The protons on the amide group (-CONH₂) would also produce characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the methine proton (-CH-) bonded to the two methoxy groups would each exhibit unique chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. savemyexams.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. oregonstate.edu Each non-equivalent carbon atom in this compound gives a distinct signal. libretexts.org The carbon of the carbonyl group (C=O) typically resonates at a significantly downfield chemical shift compared to the other carbons. The carbon atom bonded to the two oxygen atoms of the methoxy groups also shows a characteristic downfield shift. The carbons of the methoxy groups and the methylene carbon will appear at specific upfield regions of the spectrum. bhu.ac.in The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH ₂- | ¹H | ~2.4 - 2.6 | Triplet |
| -CH (OCH₃)₂ | ¹H | ~4.5 - 4.7 | Triplet |
| -OCH ₃ | ¹H | ~3.3 - 3.4 | Singlet |
| -CONH ₂ | ¹H | ~5.5 - 7.5 | Broad Singlet |
| -C H₂- | ¹³C | ~40 - 45 | |
| -C H(OCH₃)₂ | ¹³C | ~100 - 105 | |
| -OC H₃ | ¹³C | ~53 - 55 | |
| -C O- | ¹³C | ~170 - 175 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) provides the exact molecular weight. nist.gov
The fragmentation of this compound under electron ionization would likely involve the loss of various functional groups. For instance, the loss of a methoxy group (-OCH₃) would result in a significant fragment ion. Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is another common fragmentation pathway for amides. Analyzing these fragment ions helps to piece together the structure of the original molecule. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition with high accuracy. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. vscht.cz The IR spectrum would show characteristic absorption bands for the amide and ether functional groups.
N-H Stretching: The amide group will exhibit characteristic N-H stretching vibrations, typically appearing as one or two bands in the region of 3100-3500 cm⁻¹. libretexts.org
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group will be prominent in the spectrum, usually around 1650-1680 cm⁻¹. uni-muenster.de
C-O Stretching: The C-O stretching vibrations of the two methoxy groups will be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org
C-H Stretching: The C-H stretching vibrations of the aliphatic parts of the molecule will appear just below 3000 cm⁻¹. docbrown.infospectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. msu.eduazooptics.com Since this compound lacks extensive conjugation, it is not expected to show strong absorption in the visible region. msu.edu It may, however, exhibit absorption in the ultraviolet region due to the n→π* transition of the carbonyl group in the amide functionality. azooptics.com The absence of significant absorption at longer wavelengths can also be an indicator of the compound's purity, suggesting the absence of conjugated impurities. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | N-H Stretch | 3100-3500 | Medium to Strong |
| Carbonyl | C=O Stretch | 1650-1680 | Strong |
| Ether | C-O Stretch | 1000-1300 | Strong |
| Alkane | C-H Stretch | 2850-3000 | Medium to Strong |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from reaction mixtures and for accurately determining its purity and the ratio of any isomers present.
Gas Chromatography (GC): GC is a suitable technique for analyzing volatile compounds like this compound. nih.gov The compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. By calibrating with a known standard, the peak area in the chromatogram can be used to quantify the amount of this compound present in a sample. chromatographyonline.com GC coupled with a mass spectrometer (GC-MS) provides both separation and structural identification capabilities. researchgate.net The choice of column polarity is crucial for achieving good separation from other components in a mixture. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including amides. researchgate.net For this compound, reversed-phase HPLC would likely be the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. neu.edu.tr The retention of the compound is influenced by its polarity. neu.edu.tr HPLC offers high resolution and sensitivity, making it ideal for determining the purity of this compound and for quantifying it in complex matrices. researchgate.nethplc.eu A UV detector is commonly used in HPLC, and it would be able to detect this compound due to the UV absorbance of the amide carbonyl group. dypvp.edu.in
If this compound is synthesized in a chiral form, meaning it exists as a pair of non-superimposable mirror images (enantiomers), it is crucial to determine the enantiomeric excess (ee). wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. wikipedia.org Chiral chromatography is the primary technique used for this purpose. mz-at.de
In chiral chromatography, a chiral stationary phase (CSP) is used. The enantiomers of this compound will interact differently with the CSP, leading to different retention times and, consequently, their separation. elementlabsolutions.comphenomenex.com This allows for the quantification of each enantiomer by integrating the areas of their respective peaks in the chromatogram. The enantiomeric excess can then be calculated from these areas. Both chiral GC and chiral HPLC can be employed for this purpose, with the choice depending on the volatility and thermal stability of the compound and its derivatives. chromatographyonline.comarkat-usa.orgresearchgate.net
Crystallographic Analysis for Absolute Stereochemistry and Solid-State Structure (e.g., X-ray Diffraction)
Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the solid-state structure of a molecule. For chiral molecules, X-ray crystallography can also determine the absolute stereochemistry, a critical aspect in pharmaceutical and materials science.
The crystal structure of lavendamycin (B1674582) methyl ester was determined through single-crystal X-ray diffraction, providing a wealth of structural information. The analysis revealed a monoclinic crystal system with the space group P21/c. lookchem.com The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were determined with high precision.
The data obtained from the crystallographic analysis allows for the creation of a detailed model of the molecule's solid-state conformation. This includes the planarity of ring systems, the torsion angles of rotatable bonds, and the network of intermolecular interactions, such as hydrogen bonding and π–π stacking, that stabilize the crystal packing. lookchem.com In the case of lavendamycin methyl ester, the crystal structure confirmed the planar nature of the carboline unit and revealed key intermolecular hydrogen bonds that dictate the packing arrangement. lookchem.com
Although this compound itself is not chiral, many of its derivatives are. For such chiral molecules, determining the absolute configuration is paramount. X-ray diffraction using anomalous dispersion is the most reliable method for this purpose. iucr.org This technique allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.
The detailed research findings from the crystallographic analysis of lavendamycin methyl ester are summarized in the table below. This data provides a concrete example of the type of information that can be obtained for a complex derivative containing a modified this compound structural motif.
| Crystal Parameter | Value lookchem.com |
| Empirical Formula | C₂₃H₁₆N₄O₄· 0.5CHCl₃ |
| Formula Weight | 944.2 g·mol⁻¹ |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.314(4) |
| b (Å) | 38.714(5) |
| c (Å) | 7.4958(2) |
| β (°) | 92.16(2) |
| Volume (ų) | 4147.2(16) |
| Temperature (K) | 193 |
| Radiation | Cu-Kα (λ = 1.54180 Å) |
Q & A
Q. What are the common synthetic routes for 3,3-Dimethoxypropanamide, and how can reaction conditions be standardized?
Q. How should researchers characterize this compound derivatives using spectroscopic techniques?
- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR and HRMS . For instance, the methoxy groups in this compound derivatives produce distinct singlets (e.g., δ 3.50–3.78 for methoxy protons in 1j ) in ¹H NMR, while carbonyl carbons appear at δ 163.8–170.1 in ¹³C NMR . HRMS validation (e.g., m/z 399.2278 for 1j ) confirms molecular integrity. For ambiguous signals, 2D NMR (COSY, HSQC) or X-ray crystallography may resolve stereochemical conflicts .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Avoid dust formation via fume hoods or gloveboxes. Waste must be segregated and disposed via certified hazardous waste services. Emergency measures include rinsing eyes with water for 15+ minutes and seeking medical attention for inhalation exposure .
Advanced Research Questions
Q. How can conflicting NMR data in this compound derivatives be resolved during structural analysis?
- Methodological Answer : Discrepancies in NMR signals (e.g., δ variations in methoxy groups) may arise from solvent polarity, tautomerism, or impurities. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects. Compare experimental data with computational predictions (DFT calculations) or synthesize reference standards. For example, δ 8.33 (s, 1H) in 1g vs. δ 8.72 (s, 1H) in 1j highlights substituent electronic effects .
Q. What experimental strategies optimize the yield of this compound derivatives in metal-catalyzed reactions?
- Methodological Answer : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI), bases (K₂CO₃ vs. Et₃N), and solvents (polar aprotic vs. ethers). For 1g , a 87% yield was achieved using Pd catalysis in THF. Kinetic studies (e.g., varying temperature from 25°C to 60°C) can identify rate-limiting steps. Monitor by HPLC to quantify intermediates and optimize reaction time .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing:
Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Use in vitro assays (e.g., fluorescence-based or colorimetric assays) to measure IC₅₀ values against target enzymes (e.g., proteases or kinases). For example, pre-incubate the compound with the enzyme and substrate (e.g., ATP for kinases), then quantify residual activity. Pair with molecular docking simulations to predict binding modes and guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
